LogP Difference of ≥0.93 Units Versus 5-Ethyl-1,3-oxazole Drives Partitioning and Membrane Permeability
5-Butyl-1,3-oxazole exhibits an ACD/LogP of 2.17, which is 0.93 log units higher than the ACD/LogP of 1.11 for 5-ethyl-1,3-oxazole (and approximately 1.2 units above 5-methyl-1,3-oxazole at LogP ~0.98) . This increase in lipophilicity translates to an ACD/BCF of 26.44 for the butyl homolog at pH 7.4, versus 2.64 for the ethyl analog—a 10-fold difference in predicted bioconcentration potential . In the context of the published P2Y12 antagonist program, alkyl chain elongation on the oxazole bioisostere modulates both potency and CYP450-dependent microsomal metabolism, with the 5-ethyl-oxazole retaining low in vivo clearance while many oxazoles showed higher CYP450 metabolism than the corresponding ethyl esters [1].
| Evidence Dimension | Lipophilicity (LogP) and predicted bioconcentration factor (BCF) |
|---|---|
| Target Compound Data | 5-Butyl-1,3-oxazole: ACD/LogP 2.17; ACD/BCF 26.44 (pH 7.4) |
| Comparator Or Baseline | 5-Ethyl-1,3-oxazole: ACD/LogP 1.11; ACD/BCF 2.64 (pH 7.4) ; 5-Methyl-1,3-oxazole: LogP ~0.98 |
| Quantified Difference | ΔLogP = +1.06 units (vs. ethyl); ΔBCF = 10× higher (26.44 vs. 2.64) |
| Conditions | ACD/Labs Percepta predicted values at 25°C, pH 7.4; chemspider database |
Why This Matters
A logP difference exceeding 0.9 units between butyl and ethyl homologs substantially alters partitioning behavior in biological membranes, organic/aqueous extraction efficiency, and chromatographic retention, making the butyl analog preferable when higher lipophilicity or a specific logP window is required.
- [1] Bach P, Boström J, Brickmann K, et al. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. Future Med Chem. 2013;5(17):2037-2056. doi:10.4155/fmc.13.171 View Source
